molecular formula C13H13Cl2N B11863554 4,6-Dichloro-3-isopropyl-2-methylquinoline

4,6-Dichloro-3-isopropyl-2-methylquinoline

Cat. No.: B11863554
M. Wt: 254.15 g/mol
InChI Key: OOZCTRCAWXUUSA-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-isopropyl-2-methylquinoline is a quinoline derivative with the molecular formula C13H13Cl2N. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and its role as an intermediate in various chemical syntheses .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-isopropyl-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Quinoline derivatives, including 4,6-Dichloro-3-isopropyl-2-methylquinoline, have been investigated for their anticancer properties. A study highlighted the synthesis of quinoline derivatives that exhibited significant anti-proliferative activity against various human cancer cell lines. The presence of halogen substituents, such as chlorine, has been linked to enhanced biological activity against cancer cells, indicating that compounds like this compound may serve as promising candidates in cancer therapy .

Antimicrobial Activity
Research has shown that quinoline derivatives possess antimicrobial properties. A study focusing on the synthesis of new quinoline derivatives demonstrated their effectiveness against bacterial strains and fungi. The compound's structural features contribute to its ability to inhibit microbial growth, making it a potential candidate for developing new antimicrobial agents .

Insecticidal Applications

Larvicidal Effects
The compound's structural similarity to other known insecticides has led to investigations into its larvicidal effects against mosquito vectors responsible for diseases such as malaria and dengue. A recent study synthesized novel quinoline derivatives that demonstrated significant larvicidal and pupicidal activities, suggesting that this compound could be explored for its potential use in vector control strategies .

Synthetic Applications

Intermediate in Drug Synthesis
this compound can act as an intermediate in the synthesis of other biologically active compounds. Its unique chemical structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The versatility of this compound makes it valuable in the design and synthesis of novel therapeutic agents .

Case Studies and Research Findings

StudyFocusFindings
PMC8036465Anticancer ActivityInvestigated the mechanism of action of quinoline derivatives; found significant anti-proliferative effects on cancer cell lines .
PMC8933857Insecticidal PropertiesSynthesized new quinoline derivatives with notable larvicidal effects against malaria and dengue vectors .
PMC7111421Antimicrobial ActivityDemonstrated antimicrobial effects of quinoline derivatives against various pathogens .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-isopropyl-2-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to the disruption of metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

4,6-Dichloro-3-isopropyl-2-methylquinoline (CAS No. 40528-00-5) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₀Cl₂N
  • Molecular Weight : 203.67 g/mol
  • Structure : The compound features a quinoline core with two chlorine substituents and an isopropyl group, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the chlorination of 2-methylquinoline derivatives. Various methods have been explored, including:

  • Electrophilic Aromatic Substitution : Chlorination reactions under controlled conditions to introduce chlorine atoms at the desired positions.
  • Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace hydrogen atoms in specific positions on the quinoline ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by resistant bacterial strains .

Anticancer Activity

The compound has shown promising results in anticancer studies. Specifically, it has been tested against several human cancer cell lines:

Cell LineIC₅₀ (µg/mL)Mechanism of Action
MCF-7 (Breast)12.96Induction of apoptosis
HCT116 (Colon)>128ERK signaling pathway modulation
OVCAR-3 (Ovarian)15.50Cell cycle arrest

The mechanism involves the induction of apoptotic pathways and modulation of critical signaling cascades such as ERK, highlighting its potential as a lead compound for anticancer drug development .

Case Studies

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The results indicated that this compound outperformed several analogs in inhibiting bacterial growth, particularly against Gram-positive bacteria .
  • Cancer Cell Line Evaluation :
    In a detailed investigation involving multiple cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis in MCF-7 and OVCAR-3 cells. The study emphasized the importance of further exploring its structure-activity relationship to optimize efficacy .

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

4,6-dichloro-2-methyl-3-propan-2-ylquinoline

InChI

InChI=1S/C13H13Cl2N/c1-7(2)12-8(3)16-11-5-4-9(14)6-10(11)13(12)15/h4-7H,1-3H3

InChI Key

OOZCTRCAWXUUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)Cl)C(C)C

Origin of Product

United States

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